molecular formula C27H37BO2 B12590503 2-(9,9-Dihexyl-9H-fluoren-2-yl)-1,3,2-dioxaborolane CAS No. 610787-99-0

2-(9,9-Dihexyl-9H-fluoren-2-yl)-1,3,2-dioxaborolane

Cat. No.: B12590503
CAS No.: 610787-99-0
M. Wt: 404.4 g/mol
InChI Key: YTPIJEQQNNZHEN-UHFFFAOYSA-N
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Description

2-(9,9-Dihexyl-9H-fluoren-2-yl)-1,3,2-dioxaborolane is a boronic acid derivative with the molecular formula C25H35BO2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9,9-Dihexyl-9H-fluoren-2-yl)-1,3,2-dioxaborolane typically involves the reaction of 9,9-dihexylfluorene with boronic acid derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-(9,9-Dihexyl-9H-fluoren-2-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various boronic acids, boronates, and other boron-containing compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(9,9-Dihexyl-9H-fluoren-2-yl)-1,3,2-dioxaborolane has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and electronic devices.

    Medicinal Chemistry:

Mechanism of Action

The mechanism of action of 2-(9,9-Dihexyl-9H-fluoren-2-yl)-1,3,2-dioxaborolane involves its ability to form stable carbon-boron bonds. This property makes it a valuable reagent in various chemical reactions, including cross-coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(9,9-Dihexyl-9H-fluoren-2-yl)-1,3,2-dioxaborolane is unique due to its specific structural configuration, which provides distinct reactivity and stability compared to other boronic acid derivatives. This uniqueness makes it particularly valuable in specialized applications in organic synthesis and materials science .

Properties

CAS No.

610787-99-0

Molecular Formula

C27H37BO2

Molecular Weight

404.4 g/mol

IUPAC Name

2-(9,9-dihexylfluoren-2-yl)-1,3,2-dioxaborolane

InChI

InChI=1S/C27H37BO2/c1-3-5-7-11-17-27(18-12-8-6-4-2)25-14-10-9-13-23(25)24-16-15-22(21-26(24)27)28-29-19-20-30-28/h9-10,13-16,21H,3-8,11-12,17-20H2,1-2H3

InChI Key

YTPIJEQQNNZHEN-UHFFFAOYSA-N

Canonical SMILES

B1(OCCO1)C2=CC3=C(C=C2)C4=CC=CC=C4C3(CCCCCC)CCCCCC

Origin of Product

United States

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